Vapor Pressure and Volatility: WOF4 vs. WF6 — Solid-Source Delivery vs. High-Pressure Gas Handling
WOF4 enables solid-source precursor delivery, unlike WF6 which requires high-pressure gas handling. The vapor pressure of WOF4 in the liquid phase follows the Antoine-type equation lgP(mmHg) = 9.69 − 3125/T over the range 105–186 °C . At its normal boiling point of 185 °C, WOF4 reaches atmospheric pressure. In contrast, WF6 boils at 17 °C and sustains vapor pressures exceeding 1,000 torr at room temperature [1]. This fundamental difference means WF6 demands specialized gas cabinets and high-purity gas distribution systems, while WOF4 can be handled as a solid in conventional sublimation or heated-bubbler delivery systems [2]. For ALD of tungsten oxide films using oxyfluoride precursors generated in situ, WOF4 enables deposition rates of approximately 0.8 Å/cycle at 200 °C [3].
| Evidence Dimension | Boiling point and vapor pressure at operational temperature |
|---|---|
| Target Compound Data | WOF4: b.p. 185 °C; lgP(mmHg) = 9.69 − 3125/T (105–186 °C); vapor pressure at 130 °C ≈ 7.6 mmHg |
| Comparator Or Baseline | WF6: b.p. 17 °C; vapor pressure > 1,000 torr at 25 °C; requires pressurized gas cylinder storage and delivery |
| Quantified Difference | Boiling point difference: 168 °C. WF6 is a compressed gas at room temperature; WOF4 is a solid with manageable sublimation vapor pressure (~7.6 mmHg at 130 °C). |
| Conditions | Static vapor pressure measurements; Antoine equation parameters derived from experimental data |
Why This Matters
Procurement specialists selecting between WF6 and WOF4 for CVD/ALD must account for infrastructure costs: WF6 mandates gas cabinet safety systems, while WOF4 can be deployed in simpler heated-source configurations, critically influencing total cost of ownership and process complexity.
- [1] Cady, G. H.; Hargreaves, G. B. Vapour Pressures of Some Fluorides and Oxyfluorides of Molybdenum, Tungsten, Rhenium, and Osmium. J. Chem. Soc. 1961, 1563-1572. View Source
- [2] Wechemglobal.com. Tungsten Hexafluoride (WF6) Product Specifications: Vapor Pressure Advantages for CVD. View Source
- [3] Atomic Layer Epitaxy of Tungsten Oxide Films Using Oxyfluorides as Metal Precursors. (Deposition rate ~0.8 Å/cycle at 200 °C with <2 at% F). View Source
